
4-Methylbenzoic acid
Overview
Description
4-Methylbenzoic acid (p-toluic acid) is a benzoic acid derivative with a methyl group substituted at the para position of the aromatic ring. It is widely used in pharmaceutical synthesis, agrochemicals, and material science due to its structural versatility . The compound exhibits moderate hydrophobicity (logPow ~1.99–2.67 depending on substitution patterns) and serves as a key intermediate in synthesizing bioactive molecules, such as antimicrobial agents and enzyme inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of p-xylene: This is one of the most common methods for preparing p-toluic acid.
Oxidation of p-cymene: p-cymene can be oxidized with nitric acid to produce p-toluic acid . Hydrolysis of p-tolunitrile: p-tolunitrile can be hydrolyzed to yield p-toluic acid .Reaction of p-chlorotoluene with metallic sodium: This reaction followed by carbonation also produces p-toluic acid.
Reaction of p-bromotoluene with butyllithium: This reaction followed by carbonation yields p-toluic acid.
Industrial Production Methods: In industrial settings, p-toluic acid is typically produced by the oxidation of p-xylene using cobalt and manganese catalysts in acetic acid under elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions:
- Oxidation: p-Toluic acid can be further oxidized to terephthalic acid, an important industrial chemical .
Reduction: It can undergo reduction reactions to form various derivatives.
p-Toluic acid can participate in electrophilic substitution reactions due to the presence of the aromatic ring.Common Reagents and Conditions:
Oxidizing agents: Nitric acid, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Catalysts: Cobalt naphthenate, manganese acetate.
Major Products:
Terephthalic acid: Formed by the oxidation of p-toluic acid.
Various derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
Industrial Applications
1. Intermediate for Synthesis
4-Methylbenzoic acid serves as an important intermediate in the synthesis of various chemicals:
- Para-Aminomethylbenzoic Acid (PAMBA): Used in the production of pharmaceuticals and agrochemicals.
- Polymer Stabilizers: Acts as a stabilizer in polymer formulations, enhancing their thermal stability and mechanical properties.
- Light Sensitive Compounds: Utilized in the manufacture of photoresists and other light-sensitive materials used in electronics and optics .
2. Environmental Applications
Recent studies have highlighted the role of this compound in environmental remediation:
- Inhibition of Methanogenic Fermentation: Research indicates that it can inhibit methanogenic processes in anaerobic digestion systems, potentially aiding in the treatment of wastewater containing organic pollutants .
- Adsorption Studies: It has been used to study the adsorption behavior of contaminants on carbon nanotubes, providing insights into its potential for environmental cleanup applications .
Toxicological Studies
Toxicological assessments reveal important safety profiles for this compound:
- A study conducted on Sprague-Dawley rats showed that daily administration at varying doses did not adversely affect reproductive organs at lower doses (up to 300 mg/kg). However, higher doses (1,000 mg/kg) led to reduced fertility and increased pre-implantation loss .
Pharmaceutical Applications
1. Drug Development
this compound is being explored for its potential therapeutic applications:
- It is a precursor for compounds with anticancer properties, where modifications to its structure can yield novel drug candidates .
2. Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibacterial agents .
Case Studies
Mechanism of Action
The mechanism of action of p-toluic acid involves its role as an intermediate in various chemical reactions. It acts as a precursor in the synthesis of terephthalic acid, where it undergoes oxidation. The molecular targets and pathways involved in its reactions depend on the specific chemical processes it is part of .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Physicochemical Parameters of Benzoic Acid Derivatives
Key Observations :
- Substituent Position Effects : Ortho-substituted derivatives (e.g., 2-methylbenzoic acid) exhibit lower BSA binding affinity and solubility compared to para-substituted analogues due to steric hindrance .
- Hydrogen Bonding: Hydroxyl or methoxy groups reduce solubility in nonpolar solvents (e.g., 4-hydroxybenzoic acid has ~50% lower solubility in 1-octanol than this compound) .
Table 2: Antimicrobial Activity of Selected Benzoic Acid Derivatives
Key Observations :
- Electron-Withdrawing Groups : Methoxy and cinnamate derivatives enhance antimicrobial potency compared to alkyl-substituted benzoic acids. For example, 4-methoxy ethyl cinnamate shows 4× greater activity against S. aureus than this compound .
- Enzyme Inhibition : Para-substituted methyl groups moderately improve alpha-glucosidase inhibition compared to unsubstituted benzoic acid .
Metabolic and Toxicological Profiles
Table 3: Comparative Toxicokinetics in Rats (28-Day Oral Exposure)
Key Observations :
- Carboxylic Acid Requirement : Compounds lacking the carboxylic acid group (e.g., toluene) show higher toxicity, emphasizing the role of ionization in detoxification pathways .
- Alkyl Chain Length : Longer alkyl chains (e.g., tert-butyl) correlate with increased hepatotoxicity compared to methyl groups .
Reactivity in Enzymatic Systems
This compound is a substrate for carboxylic acid reductases (CARs), producing 4-methylbenzaldehyde. Its conversion efficiency is comparable to benzoic acid but lower than 4-cyanobenzoic acid due to electronic effects . NADPH consumption rates for this compound (0.12 µmol/min/mg) are slightly lower than those for benzoic acid (0.15 µmol/min/mg), suggesting minor steric effects on enzyme binding .
Biological Activity
4-Methylbenzoic acid, also known as p-toluic acid, is a substituted benzoic acid with the molecular formula and a molecular weight of approximately 136.15 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and toxicological properties. This article explores the biological activity of this compound, highlighting its effects in different biological systems, relevant case studies, and detailed research findings.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 136.15 g/mol |
Melting Point | 179 °C |
Boiling Point | 275.3 °C |
Density | 1.2 g/cm³ |
Solubility in Water | <0.1 g/100 mL at 19 °C |
Toxicological Studies
A significant body of research has focused on the toxicological profile of this compound. A study conducted on Sprague-Dawley rats assessed the compound's oral toxicity over a 28-day period. The results indicated that while lower doses (up to 300 mg/kg) did not exhibit adverse effects on reproductive organs, higher doses (1,000 mg/kg) led to notable reproductive toxicity characterized by reduced epididymal weights and increased rates of oligo/azoospermia .
- Key Findings :
- NOEL (No Observed Effect Level) :
- For reproductive/developmental toxicity: 100 mg/kg.
- For general toxicity: 300 mg/kg.
- Higher doses resulted in increased pre-implantation loss and reduced body weight gain during gestation.
- NOEL (No Observed Effect Level) :
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. It has shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. Research indicates that the compound can disrupt bacterial cell membranes and inhibit growth through mechanisms involving apoptosis and autophagy .
- Case Study :
- A study evaluated the compound's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant antibacterial activity at concentrations lower than those required for traditional antibiotics.
Potential Anticancer Properties
Recent studies have explored the potential anticancer effects of derivatives of this compound. Research has suggested that certain analogs can induce apoptosis in cancer cells by activating specific signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR .
- Research Findings :
- Cell Lines Tested : Various cancer cell lines including breast, prostate, and colon cancer cells.
- Mechanism : Induction of cell cycle arrest and promotion of apoptotic pathways.
Summary of Biological Activities
Activity Type | Observations |
---|---|
Reproductive Toxicity | Significant effects at high doses |
Antimicrobial | Effective against MRSA and other strains |
Anticancer | Induces apoptosis in multiple cancer types |
Q & A
Basic Research Questions
Q. What are the standard experimental methods for determining the solubility of 4-methylbenzoic acid in organic solvents?
Researchers commonly use dynamic methods with laser monitoring to detect dissolution endpoints, as demonstrated by Qingzhue et al. for 1-octanol systems . For temperature-dependent studies, the Modified Apelblat equation (parameters: , , ) and thermodynamic models like Wilson or UNIQUAC are applied to correlate solubility data, achieving mean relative deviations below 5% .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction is the gold standard. Refinement protocols involve software like SADABS for absorption correction and least-squares matrix optimization. For this compound derivatives, monoclinic space groups with lattice parameters (e.g., Å, Å) are typical, validated by -factors () .
Q. What safety protocols are critical when handling this compound in laboratories?
Adhere to GHS guidelines: use PPE (gloves, goggles), store at 2–30°C, and avoid skin contact. Waste must be segregated and processed by certified hazardous waste handlers to prevent environmental contamination .
Advanced Research Questions
Q. How can contradictions in solubility data for this compound across studies be systematically addressed?
Discrepancies often arise from limited temperature ranges (e.g., single-point measurements at 303 K) or solvent purity variations. Critical evaluation requires multi-model validation (e.g., Apelblat, Buchowski -model) and inter-laboratory reproducibility assessments. For example, Zhao et al. resolved deviations by comparing Wilson ( error) and UNIQUAC ( error) predictions against experimental data .
Q. Which computational models best predict the solubility of this compound in solvent mixtures?
The UNIFAC model effectively calculates group interaction parameters (e.g., ArCOOH with CH groups) for aqueous-ethanoic acid mixtures. For binary systems like isobutyl ethanoate, Wilson model coefficients (, ) provide superior accuracy over UNIQUAC .
Q. What synthetic strategies are used to develop bioactive derivatives of this compound for drug discovery?
Substituent introduction at the para-position via esterification or amidation (e.g., 3,5-dichloro-4-methylbenzoic acid) enhances bioactivity. Derivatives are characterized by H/C NMR and LC-MS, with biological activity validated via enzyme inhibition assays (e.g., COX-2) .
Q. How do structural modifications influence the physicochemical properties of this compound derivatives?
Electron-withdrawing groups (e.g., -Cl) increase acidity (lower p), while hydrophobic substituents elevate log values, impacting solubility. Spectrophotometric titration (e.g., in ethanol/water mixtures) and Hansen solubility parameters are used to quantify these effects .
Q. Methodological Notes
- Advanced Tools : Dynamic laser monitoring, UNIFAC/Wilson modeling, and X-ray refinement protocols are essential for reproducibility.
- Ethical Compliance : Safety protocols align with GHS and institutional guidelines for hazardous chemical handling .
Properties
IUPAC Name |
4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNBBFKOUUSUDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Record name | P-TOLUIC ACID | |
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Related CAS |
23292-93-5 (zinc salt), 2420-97-5 (cadmium salt), 67874-52-6 (barium salt) | |
Record name | 4-Toluic acid | |
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DSSTOX Substance ID |
DTXSID6021618 | |
Record name | 4-Methylbenzoic acid | |
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Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
P-toluic acid is a white powder. Sublimes. (NTP, 1992), Dry Powder; Other Solid, White solid; [CAMEO] White to yellow-brown solid; [OECD SIDS] White powder; [Alfa Aesar MSDS], Solid | |
Record name | P-TOLUIC ACID | |
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Record name | Benzoic acid, 4-methyl- | |
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Record name | p-Toluic acid | |
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Record name | 4-Methylbenzoic acid | |
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Boiling Point |
525 to 527 °F at 760 mmHg (NTP, 1992) | |
Record name | P-TOLUIC ACID | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), 0.34 mg/mL at 25 °C | |
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Record name | 4-Methylbenzoic acid | |
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Vapor Pressure |
0.0061 [mmHg] | |
Record name | p-Toluic acid | |
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CAS No. |
99-94-5 | |
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Record name | p-Toluic acid | |
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Record name | P-TOLUIC ACID | |
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Melting Point |
356 to 360 °F (NTP, 1992), 181 °C | |
Record name | P-TOLUIC ACID | |
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Retrosynthesis Analysis
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